Cgp 43182

Übersicht

Beschreibung

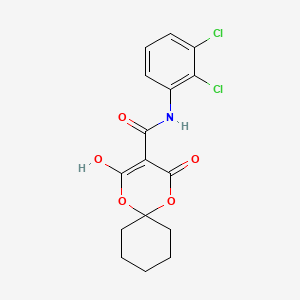

CGP 43182 ist ein potenter Inhibitor der Gruppe IIA-sekretorischen Phospholipase A2 (Gruppe IIA sPLA2)-Aktivität in vitro. Diese Verbindung ist bekannt für ihre Fähigkeit, die synergistische Wirkung proinflammatorischer Gene zu verhindern, die durch Zytokine vermittelt werden, die durch den Nuclear Factor kappa B (NFkappaB) vermittelt werden . Es hat eine Summenformel von C16H15Cl2NO5 und ein Molekulargewicht von 372,2 g/mol .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CGP 43182 umfasst mehrere Schritte, darunter die Bildung der Dioxaspiro-Kernstruktur. Spezifische Details zu den Synthesewegen und Reaktionsbedingungen sind im öffentlichen Bereich nicht leicht zugänglich.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für this compound sind nicht gut dokumentiert. Typischerweise werden solche Verbindungen in spezialisierten Laboren unter kontrollierten Bedingungen hergestellt, um Reinheit und Wirksamkeit zu gewährleisten. Der Produktionsprozess umfasst wahrscheinlich Standardtechniken der organischen Synthese, einschließlich Reinigungsschritten wie Umkristallisation und Chromatographie .

Chemische Reaktionsanalyse

Reaktionstypen

This compound durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.

Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Chloratome in der Verbindung.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile für Substitutionsreaktionen. Die spezifischen Bedingungen hängen von der gewünschten Reaktion und den beteiligten funktionellen Gruppen ab .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound, die unterschiedliche biologische Aktivitäten haben können. Diese Derivate werden oft untersucht, um die Struktur-Wirkungs-Beziehung der Verbindung zu verstehen .

Analyse Chemischer Reaktionen

Types of Reactions

CGP 43182 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur, particularly involving the chlorine atoms in the compound.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities. These derivatives are often studied to understand the structure-activity relationship of the compound .

Wissenschaftliche Forschungsanwendungen

CGP 43182 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um die Inhibition der Gruppe IIA-sekretorischen Phospholipase A2-Aktivität zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Modulation von Entzündungsreaktionen durch die Hemmung der NFkappaB-vermittelten Genexpression.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung entzündlicher Erkrankungen aufgrund seiner entzündungshemmenden Eigenschaften.

Industrie: Wird bei der Entwicklung entzündungshemmender Medikamente und als Referenzverbindung in pharmakologischen Studien eingesetzt

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Aktivität der Gruppe IIA-sekretorischen Phospholipase A2 hemmt. Diese Hemmung führt zu einer Reduktion der Zytokin-stimulierten Prostaglandin-E2-Biosynthese, was darauf hindeutet, dass die Gruppe IIA-sekretorische Phospholipase A2 an der Arachidonsäurefreisetzung und Eicosanoidbildung beteiligt ist . Zusätzlich blockiert this compound die Interleukin-1-beta-stimulierte Genexpression der Gruppe IIA-sekretorischen Phospholipase A2, Cyclooxygenase-2 und induzierbaren Stickstoffmonoxid-Synthase, was zu einer Reduktion der Prostaglandin- und Stickstoffoxidbildung führt . Die Verbindung hemmt auch die NFkappaB-Aktivierung, indem sie die Phosphorylierung und den Abbau des endogenen NFkappaB-Inhibitors, IkappaB, verhindert .

Wirkmechanismus

CGP 43182 exerts its effects by inhibiting the activity of group IIA secretory phospholipase A2. This inhibition leads to a reduction in cytokine-stimulated prostaglandin E2 biosynthesis, suggesting that group IIA secretory phospholipase A2 participates in arachidonic acid release and eicosanoid formation . Additionally, this compound blocks the interleukin 1 beta-stimulated gene expression of group IIA secretory phospholipase A2, cyclo-oxygenase-2, and inducible nitric oxide synthase, leading to a reduction in prostaglandin and nitric oxide formation . The compound also inhibits NFkappaB activation by preventing the phosphorylation and degradation of the endogenous NFkappaB inhibitor, IkappaB .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

CGP 43182 ist einzigartig aufgrund seiner spezifischen Hemmung der Gruppe IIA-sekretorischen Phospholipase A2 und seiner potenten entzündungshemmenden Eigenschaften. Im Gegensatz zu anderen ähnlichen Verbindungen hat this compound einen unterschiedlichen Wirkmechanismus, der die Hemmung der NFkappaB-vermittelten Genexpression beinhaltet, was es zu einem wertvollen Werkzeug bei der Untersuchung entzündlicher Signalwege macht .

Eigenschaften

IUPAC Name |

N-(2,3-dichlorophenyl)-2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-ene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO5/c17-9-5-4-6-10(12(9)18)19-13(20)11-14(21)23-16(24-15(11)22)7-2-1-3-8-16/h4-6,21H,1-3,7-8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXVYLXVMKLSOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC(=C(C(=O)O2)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164535 | |

| Record name | Cgp 43182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150379-37-6 | |

| Record name | Cgp 43182 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150379376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cgp 43182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.